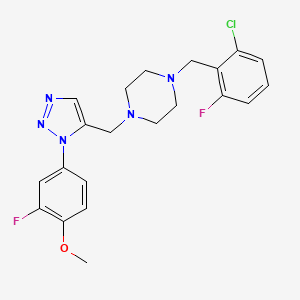

1-(2-chloro-6-fluorobenzyl)-4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine

Description

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-[[3-(3-fluoro-4-methoxyphenyl)triazol-4-yl]methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClF2N5O/c1-30-21-6-5-15(11-20(21)24)29-16(12-25-26-29)13-27-7-9-28(10-8-27)14-17-18(22)3-2-4-19(17)23/h2-6,11-12H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKHSAAIGREKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=CN=N2)CN3CCN(CC3)CC4=C(C=CC=C4Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound consists of several functional groups, including a piperazine ring, a triazole moiety, and halogenated benzyl groups. These structural features are significant as they contribute to the compound's biological properties.

Antimicrobial Activity

Research has shown that compounds similar to this one exhibit varying degrees of antimicrobial activity. For instance, benzotriazole derivatives were tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure significantly enhances antimicrobial efficacy .

| Compound Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzotriazole Derivative | E. coli | 6.25 μg/ml |

| Benzotriazole Derivative | Staphylococcus aureus | 12.5 μg/ml |

Antiparasitic Activity

In studies focusing on antiparasitic properties, certain derivatives showed promising results against Trypanosoma cruzi, the causative agent of Chagas disease. Specifically, compounds with the triazole scaffold demonstrated significant in vitro growth inhibition of epimastigotes and trypomastigotes, indicating potential therapeutic applications in treating parasitic infections .

Case Studies

- Antibacterial Efficacy : A study evaluated various triazole derivatives against E. coli and found that modifications at specific positions on the triazole ring resulted in enhanced antibacterial activity. The best-performing compound exhibited an MIC of 6.25 μg/ml against E. coli and 12.5 μg/ml against Staphylococcus aureus .

- Antiparasitic Activity : Another research highlighted a derivative with a similar structure that achieved over 90% mortality in trypomastigotes at a concentration of 50 μg/ml after 72 hours of incubation .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Protein Kinase Inhibition : Some derivatives have been shown to modulate protein kinase activity, which is crucial for regulating cellular proliferation and survival pathways .

- Membrane Disruption : The hydrophobic nature of certain substituents may allow these compounds to integrate into bacterial membranes, leading to disruption and cell death.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- The structural components of this compound indicate potential anticancer properties. Compounds that incorporate triazole rings have been shown to exhibit cytotoxic effects against various cancer cell lines. Research suggests that modifications in the piperazine and triazole sections can lead to enhanced activity against specific tumors.

- Case studies have demonstrated that derivatives of similar structures can inhibit key enzymes involved in cancer progression, such as kinases.

-

Antimicrobial Properties :

- The presence of the triazole ring is associated with antifungal activity. Triazole derivatives are widely used as antifungal agents due to their mechanism of action that interferes with the synthesis of ergosterol, a critical component of fungal cell membranes.

- Preliminary studies indicate that the compound may show efficacy against drug-resistant strains of bacteria and fungi.

-

Neurological Disorders :

- The piperazine moiety is known for its psychoactive properties. Compounds containing piperazine have been explored for their potential use in treating anxiety and depression.

- Research into similar compounds has suggested that they may act on serotonin receptors, providing a pathway for developing new antidepressants.

Data Tables

Case Studies

- Anticancer Efficacy : A study on related triazole compounds demonstrated significant growth inhibition in human breast cancer cell lines (MCF-7) at micromolar concentrations.

- Antifungal Activity : Research indicated that a closely related compound exhibited potent antifungal activity against Candida albicans with an MIC value lower than established antifungal agents.

- CNS Activity : A pharmacological evaluation revealed that a piperazine derivative showed promise in preclinical models for anxiety disorders, indicating potential therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Spacer Effects: Unlike quinolone derivatives with direct piperazine attachment (solubility <20 μM), the triazole-methyl spacer in the target compound may improve solubility, similar to ethylene-linked analogues (solubility >80 μM) .

- Electronic Effects : The electron-withdrawing fluorine and electron-donating methoxy groups could synergize to modulate binding affinity, as seen in antimicrobial piperazine-benzimidazoles .

Pharmacological and Physicochemical Properties

- Solubility and pKa: The triazole spacer likely elevates the pKa of the piperazine nitrogen compared to directly attached analogues (e.g., pKa ~3.8 for quinolone-piperazines vs. ~6–7 for ethylene-spaced derivatives) . This may enhance protonation-dependent cellular uptake.

- Metabolic Stability : The triazole ring resists oxidative metabolism, contrasting with morpholine or heterocycle-substituted piperazines, which show reduced receptor binding .

- Detection : LC-MS and LC-DAD methods for abused piperazines could be adapted for this compound, though its fluorinated aryl groups may alter retention times and fragmentation patterns.

Contrasts with Close Analogues

- vs. 1-(6-fluoro-4-methylpyridin-3-yl)piperazine : The pyridinyl analogue lacks a triazole spacer and aryl methoxy group, likely reducing its versatility in target engagement.

- vs. Antimicrobial Heterocycle 6b : While both feature methoxy groups, the target’s triazole and fluorine substituents may broaden its activity spectrum beyond antimicrobial effects.

- vs. 5-HT1A Ligands : The target’s benzyl and triazole groups diverge from coumarin-based structures, suggesting unique receptor interaction profiles.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-chloro-6-fluorobenzyl)-4-((1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl)methyl)piperazine?

The synthesis typically involves sequential alkylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

- Step 1 : React 1-(2-chloro-6-fluorobenzyl)piperazine with propargyl bromide in DMF/K₂CO₃ to introduce the alkyne group .

- Step 2 : Perform CuAAC with 3-fluoro-4-methoxyphenyl azide using CuSO₄·5H₂O and sodium ascorbate in H₂O:DCM (1:2) to form the triazole ring. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) is critical for yield optimization .

- Key variables : Solvent polarity, catalyst loading (0.3–0.6 equiv. CuSO₄), and reaction time (2–6 hours) influence regioselectivity and purity .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and triazole rings. For example, the deshielded protons on the triazole (δ 7.8–8.2 ppm) and benzyl groups (δ 4.5–5.5 ppm) are diagnostic .

- HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine/fluorine substituents .

- HPLC-PDA : For purity assessment (≥95% by area normalization) using a C18 column and acetonitrile/water gradient .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent degradation via hydrolysis or photolysis. Stability studies under accelerated conditions (40°C/75% RH for 1 month) can predict shelf life .

Advanced Research Questions

Q. How can computational methods guide the design of analogs with improved bioactivity?

- Molecular docking : Target receptors (e.g., kinase domains or GPCRs) using software like AutoDock Vina. Focus on interactions between the triazole ring and hydrophobic pockets, and the fluorinated benzyl group with polar residues .

- QSAR modeling : Use substituent electronic parameters (Hammett σ) to correlate fluorine/methoxy group positions with activity trends. For example, meta-fluorine on the phenyl ring may enhance π-stacking .

Q. What experimental strategies resolve contradictory cytotoxicity data across cell lines?

- Dose-response profiling : Test a wide concentration range (1 nM–100 µM) in triplicate across panels (e.g., NCI-60) to identify selective toxicity .

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. For instance, piperazine derivatives often induce caspase-3-mediated apoptosis in MDA-MB-231 cells .

- Off-target screening : Assess kinase inhibition (e.g., EGFR, VEGFR2) to rule out nonspecific effects .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

- LogP adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the piperazine nitrogen to reduce LogP from ~3.5 to <2, improving aqueous solubility .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., triazole ring oxidation). Fluorine substitution at para positions can block CYP450-mediated metabolism .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to enhance bioavailability .

Q. What strategies mitigate synthetic challenges in scaling up the CuAAC reaction?

- Solvent optimization : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Flow chemistry : Implement continuous flow reactors for CuAAC to enhance mixing, reduce reaction time (minutes vs. hours), and minimize copper catalyst residues .

- In-line purification : Couple synthesis with centrifugal partition chromatography (CPC) for real-time isolation of the triazole product .

Q. How does the fluorine substitution pattern influence target binding and selectivity?

- Ortho-fluorine on benzyl group : Enhances metabolic stability by resisting oxidative cleavage but may sterically hinder binding to flat active sites (e.g., topoisomerase II) .

- Para-fluorine on triazole aryl group : Increases electron-withdrawing effects, strengthening hydrogen bonds with residues like Asp/Glu in kinase targets .

- Comparative studies with non-fluorinated analogs (e.g., chloro/methoxy variants) can quantify fluorine’s contribution to potency .

Methodological Notes

- Contradictions in evidence : Some studies report high cytotoxicity (IC₅₀ < 1 µM) in breast cancer cells , while others note reduced activity due to bulky substituents . These discrepancies highlight the need for standardized assay protocols (e.g., MTT vs. SRB assays) .

- Critical parameters : Reaction pH (7–8 for CuAAC), temperature (25–40°C), and azide:alkyne stoichiometry (1.2:1) are pivotal for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.